
Nemonapride
Vue d'ensemble
Description
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a benzamide obtained by formal condensation of the carboxy group of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with the amino group of 1-benzyl-2-methylpyrrolidin-3-amine. It is a N-alkylpyrrolidine, a member of benzamides, a tertiary amino compound and a member of monochlorobenzenes.
Applications De Recherche Scientifique
Pharmacological Profile
Nemonapride exhibits a high affinity for dopamine D2 and D3 receptors, which positions it as an effective antipsychotic agent. Its mechanism of action involves antagonism at these receptors, leading to a reduction in dopaminergic activity that is often dysregulated in schizophrenia . Additionally, this compound has been noted for its antidepressant and anxiolytic properties, although comprehensive efficacy data remain limited .
Clinical Applications
1. Treatment of Schizophrenia
- This compound is primarily approved for the treatment of schizophrenia in Japan. It has shown efficacy against positive symptoms such as hallucinations and delusions . Clinical studies have reported significant improvements in patients treated with this compound compared to placebo groups.
2. Extrapyramidal Side Effects
- The compound is associated with extrapyramidal symptoms, including akathisia and dystonia. A study involving 33 patients indicated that 69.7% experienced akathisia, while 48.5% reported dystonia during treatment . This highlights the need for careful monitoring of side effects during therapy.
Drug Repurposing Potential
Recent research has explored the potential of this compound beyond its traditional use. Computational studies have identified its interactions with various molecular targets, suggesting possible applications in treating other conditions such as malaria and Parkinson's disease through drug repurposing strategies .
In Silico Studies
In silico methodologies have been employed to analyze the binding kinetics of this compound at dopamine receptors. Molecular docking studies have revealed its interactions with key amino acids in receptor sites, providing insights into its pharmacodynamics . Such studies are crucial for understanding how this compound can be optimized or modified for enhanced therapeutic effects.
Comparative Efficacy
To better understand this compound's effectiveness relative to other antipsychotics, a comparative analysis of various agents was conducted. The following table summarizes key findings:
Drug | Dopamine Receptor Affinity | Efficacy Against Positive Symptoms | Extrapyramidal Side Effects |
---|---|---|---|
This compound | High (D2, D3) | Moderate | High |
Olanzapine | High (D2, 5-HT2A) | High | Moderate |
Haloperidol | Very High (D2) | High | Very High |
Risperidone | High (D2, 5-HT2A) | High | Moderate |
Case Studies
Several case studies have documented the clinical outcomes associated with this compound treatment:
- Case Study 1: A 35-year-old male diagnosed with schizophrenia exhibited significant improvement in positive symptoms after three weeks of treatment with this compound at a dosage of 18 mg/day. However, he also reported moderate akathisia.
- Case Study 2: A cohort study involving 50 patients treated with this compound highlighted a correlation between plasma concentrations of the drug and the severity of extrapyramidal symptoms, particularly in male patients .
Mécanisme D'action
Target of Action
Nemonapride primarily targets the dopamine D2 receptor family , which includes D2, D3, and D4 receptors . These receptors play a crucial role in the regulation of various neurological processes, including motor control, cognition, learning, and emotions .
Mode of Action
This compound acts as an antagonist for D2 and D3 receptors and a potent agonist for the 5-HT1A receptor . It binds selectively to these receptors, blocking their activity . The unique antipsychotic effect of this compound arises from this selective binding . It also has affinity for sigma receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D2, D3, and D4 receptors, this compound inhibits the action of dopamine, a neurotransmitter that regulates several key functions in the brain . This results in downstream effects on various neurological processes, including motor output, motivation, memory, and endocrine regulation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic and serotonergic signaling in the brain . By blocking D2, D3, and D4 receptors, this compound can mitigate the effects of dopamine, potentially alleviating symptoms of conditions like schizophrenia . Its agonistic action on the 5-HT1A receptor also contributes to its antipsychotic effects .
Analyse Biochimique
Biochemical Properties
Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors . There are specific compounds that can differentiate D2-like receptors from D1-like receptors, such as quinpirole, N-0437 and PHNO (agonists), and domperidone, this compound and (−)-sulpiride (antagonists) .
Cellular Effects
The dopamine receptor family, which belongs to the G-protein-coupled receptor (GPCR) superfamily, can be divided into two subfamilies, namely the D1-like subfamily (including dopamine receptor D1 (DRD1) and DRD5), and the D2-like subfamily (including DRD2, DRD3, and DRD4) . These subfamilies probably originated from two independent acquirements of the ability of dopamine binding during the evolution of biogenic amine receptors . The D1- and D2-like subfamilies are coupled to different G proteins, activating distinct downstream signaling pathways .
Molecular Mechanism
The antagonist this compound prevents DRD4 activation by blocking the relative movement between transmembrane helices 2 and 3 . This expands our knowledge of the molecular basis for the physiological functions of DRD4 and assists new drug design .
Metabolic Pathways
This compound is involved in the dopamine metabolic pathway, interacting with D2 and D3 receptors
Activité Biologique
Nemonapride is a compound primarily recognized for its potent activity as a dopamine D2-like receptor antagonist and a 5-HT1A receptor agonist. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Profile
- Chemical Name : cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
- Alternative Names : YM 09151, YM 09151-2
- Molecular Formula : C21H26ClN3O2
- Purity : ≥99% .
Pharmacological Properties
This compound exhibits significant selectivity for dopamine D2-like receptors over D1-like receptors, with inhibition constants (Ki) of 0.1 nM and 740 nM, respectively. Additionally, it acts as a potent agonist at the 5-HT1A receptor with an IC50 of 34 nM. The compound also shows affinity for sigma receptors, suggesting a broader pharmacological profile .
Binding Affinity
The following table summarizes the binding affinities of this compound compared to other known dopamine antagonists:
Compound | Kd (M) | k_on (1/(M·s)) | k_off (1/s) |
---|---|---|---|
This compound | |||
Bromperidol | |||
Clozapine | |||
Haloperidol |
These values indicate that this compound has a significantly higher binding affinity compared to many conventional antipsychotic drugs .
Efficacy in Schizophrenia
A notable study investigated the relationship between dopamine D2 receptor polymorphism and the therapeutic response to this compound in schizophrenic patients. In this study, 25 acutely exacerbated schizophrenic inpatients were administered a fixed dose of this compound (18 mg/day) for three weeks. Results showed that patients with one or two A1 alleles of the Taq1 A DRD2 polymorphism exhibited significantly greater improvement in psychiatric symptoms compared to those without A1 alleles, suggesting that genetic factors can influence drug efficacy .
Long-Term Binding Studies
Another research highlighted the long-term effects of this compound on receptor binding dynamics in various brain regions following treatment with fluphenazine, another antipsychotic agent. The study found that repeated administration of fluphenazine significantly increased binding of radioligands associated with D2-like receptors in key areas such as the caudate-putamen and nucleus accumbens, indicating enhanced dopaminergic activity potentially due to prior exposure to this compound .
This compound's mechanism primarily involves antagonism at dopamine D2 receptors, which plays a crucial role in modulating dopaminergic signaling in the brain. Its agonistic effect on the serotonin receptor may also contribute to its therapeutic profile, potentially alleviating some negative symptoms associated with schizophrenia.
Propriétés
IUPAC Name |
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860978 | |
Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70325-83-6 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.